Hexatriacontan-17-ol
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Overview
Description
Hexatriacontan-17-ol is an organic compound with the molecular formula C36H74O . It is a long-chain aliphatic alcohol, specifically a 36-carbon chain with a hydroxyl group attached to the 17th carbon atom. This compound is part of a class of long-chain alcohols that are often found in natural waxes and have various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexatriacontan-17-ol can be synthesized through several methods. One common approach involves the reduction of hexatriacontanoic acid using reducing agents such as lithium aluminum hydride (LiAlH4). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the reducing agent .
Industrial Production Methods
In industrial settings, this compound can be produced through the catalytic hydrogenation of hexatriacontanoic acid. This method involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The process is efficient and yields high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Hexatriacontan-17-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to hexatriacontanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to hexatriacontane using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: Hexatriacontanoic acid.
Reduction: Hexatriacontane.
Substitution: Hexatriacontyl chloride.
Scientific Research Applications
Hexatriacontan-17-ol has several scientific research applications:
Chemistry: It is used as a reference compound in the study of long-chain alcohols and their properties.
Biology: The compound is studied for its role in natural waxes and its potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its hydrophobic nature.
Mechanism of Action
The mechanism of action of hexatriacontan-17-ol is primarily related to its hydrophobic nature. In biological systems, it can interact with lipid membranes, potentially altering their properties and affecting membrane-bound proteins. The hydroxyl group allows for hydrogen bonding, which can influence the compound’s interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Hexatriacontane: A similar compound without the hydroxyl group.
Hexatriacontanoic acid: The oxidized form of hexatriacontan-17-ol.
Octatriacontan-18-ol: Another long-chain alcohol with a similar structure but different chain length.
Uniqueness
This compound is unique due to its specific chain length and the position of the hydroxyl group. This structure imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry .
Biological Activity
Hexatriacontan-17-ol, a long-chain fatty alcohol, is a compound of significant interest due to its various biological activities, particularly in the fields of antimicrobial and antioxidant research. This article synthesizes recent findings regarding the biological activity of this compound, highlighting its potential applications in medicine and pharmacology.
Chemical Structure and Properties
This compound, with the chemical formula C36H74O, is a long-chain fatty alcohol that is found in various natural sources, including plants such as Vanilla madagascariensis and Mandragora autumnalis . Its structure contributes to its unique biological properties, making it a subject of numerous studies.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties.
- Study Findings : A formulation utilizing hexatriacontane-loaded transethosomes (HTC-TES) was developed to treat skin infections caused by microbes. The HTC-TES formulation showed significant inhibition of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli at concentrations as low as 10 mg/mL. This suggests that hexatriacontane can enhance therapeutic outcomes through its antimicrobial activity .
Table 1: Antimicrobial Efficacy of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 10 mg/mL |
Escherichia coli | 10 mg/mL |
Antioxidant Activity
This compound has also been reported to possess significant antioxidant properties.
- Mechanism : The compound acts as a free radical scavenger, which is crucial for mitigating oxidative stress in biological systems. In vitro assays have shown that this compound effectively reduces oxidative damage by neutralizing free radicals .
Table 2: Antioxidant Activity Comparison
Compound | IC50 (µg/mL) |
---|---|
This compound | 7.12 ± 0.09 |
Trolox | 5.12 ± 0.21 |
Ascorbic Acid | 4.39 ± 0.01 |
Case Study 1: Dermatological Applications
A study focused on the development of a hexatriacontane-loaded transethosome gel for treating skin conditions demonstrated enhanced penetration into the epidermal layers compared to conventional formulations. The gel formulation significantly improved the transport of active ingredients into deeper skin layers, which could lead to more effective treatments for skin infections .
Case Study 2: Plant-Based Extracts
Research on various plant extracts containing this compound has revealed its role in enhancing the antimicrobial efficacy of these extracts against common pathogens. For instance, extracts from Jatropha species containing hexatriacontane showed promising antibacterial activity, indicating its potential as a natural preservative or therapeutic agent .
Properties
CAS No. |
85631-71-6 |
---|---|
Molecular Formula |
C36H74O |
Molecular Weight |
523.0 g/mol |
IUPAC Name |
hexatriacontan-17-ol |
InChI |
InChI=1S/C36H74O/c1-3-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-35-36(37)34-32-30-28-26-24-22-18-16-14-12-10-8-6-4-2/h36-37H,3-35H2,1-2H3 |
InChI Key |
XFHYBLDFZAHMTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCC)O |
Origin of Product |
United States |
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